An In-depth Technical Guide to 4-(4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic pharmacophores into a single molecular entity is a proven strategy for the development of novel therapeutics with enhanced potency and selectivity. The compound 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid represents a quintessential example of this design philosophy, integrating three key structural motifs: a pyrazole ring, a pyrimidine ring, and a benzoic acid moiety. This unique combination positions the molecule as a compound of significant interest for researchers and drug development professionals.
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, known for its metabolic stability and its presence in a multitude of approved drugs.[1] Similarly, pyrimidine derivatives are crucial components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3] The benzoic acid group not only provides a handle for further chemical modification and conjugation but also enhances the potential for interactions with biological targets through hydrogen bonding and ionic interactions. This guide will provide a comprehensive technical overview of the chemical properties, a proposed synthetic pathway, and the potential biological significance of 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid, drawing upon established knowledge of its constituent chemical domains.
Physicochemical and Structural Properties
While experimental data for 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid is not extensively available in the public domain, we can infer its key physicochemical properties based on its constituent parts and data from closely related analogues such as 4-(1H-pyrazol-1-yl)benzoic acid and 4-(1H-pyrazol-4-yl)benzoic acid.[4][5]
Table 1: Predicted Physicochemical Properties of 4-(4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| Molecular Formula | C₁₄H₁₀N₄O₂ | Derived from the chemical structure. |
| Molecular Weight | 266.26 g/mol | Calculated based on the molecular formula. The related compound 4-(1H-pyrazol-1-yl)benzoic acid has a molecular weight of 188.18 g/mol .[4] |
| Appearance | White to off-white solid | A common appearance for similar aromatic carboxylic acids.[6] |
| Melting Point | >250 °C (decomposes) | High melting points are characteristic of rigid aromatic structures with hydrogen bonding capabilities. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | The aromatic nature and crystalline structure suggest low aqueous solubility, a common challenge for this class of compounds.[7] |
| pKa | ~4-5 | The carboxylic acid group is expected to have a pKa in this range, similar to benzoic acid. |
| LogP | 2.5 - 3.5 | Estimated based on the increased lipophilicity from the pyrimidinyl-pyrazole core compared to simpler benzoic acids. |
Proposed Synthesis Protocol
The synthesis of 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid can be approached through a multi-step process, leveraging established methodologies for the construction of pyrazole and pyrimidine rings.[8][9] A plausible and efficient synthetic route is outlined below.
Experimental Workflow: A Step-by-Step Guide
The proposed synthesis involves the initial formation of a pyrazole intermediate, followed by the construction of the pyrimidine ring, and finally, the introduction of the benzoic acid moiety.
Caption: Proposed synthetic workflow for 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid.
Detailed Methodology
Step 1: Synthesis of the Pyrazole Intermediate
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Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor in a protic solvent such as ethanol, add an equimolar amount of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours to ensure complete cyclization.
-
Work-up and Purification: Upon cooling, the resulting pyrazole derivative often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.
Step 2: Construction of the Pyrimidine Ring
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Reaction Setup: The synthesized pyrazole is reacted with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.
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Cyclization: The enaminone is then cyclized with a suitable amine source, such as ammonium acetate, to form the pyrimidine ring.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 3: Coupling with the Benzoic Acid Moiety
-
Reaction Setup: The pyrimidinyl-pyrazole intermediate is coupled with a 4-halobenzoic acid derivative, for example, methyl 4-fluorobenzoate, in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: The reaction is heated to facilitate the nucleophilic aromatic substitution.
-
Hydrolysis and Purification: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification). The final product, 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid, is purified by recrystallization or preparative HPLC.
Potential Biological Activity and Therapeutic Applications
The structural architecture of 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid strongly suggests its potential as a biologically active agent, particularly in the fields of oncology and infectious diseases.
Anticancer Potential: Targeting Kinase Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is a well-known inhibitor of various protein kinases that are often dysregulated in cancer.[8][9] These kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR and VEGFR, are critical regulators of cell cycle progression and angiogenesis.[2] The planar, nitrogen-rich structure of the pyrimidinyl-pyrazole core can effectively compete with ATP for binding to the kinase active site.
Caption: Potential mechanism of anticancer action via kinase inhibition.
Antimicrobial Activity
Derivatives of 4-(1H-pyrazol-1-yl)benzoic acid have demonstrated significant antibacterial activity, particularly against drug-resistant strains of bacteria.[10] The proposed mechanism of action for some of these compounds involves the inhibition of fatty acid biosynthesis, a crucial pathway for bacterial cell membrane integrity.[10] The presence of the pyrimidine ring in the target molecule could further enhance its antimicrobial potential, as pyrimidine analogs are known to interfere with nucleic acid synthesis in microorganisms.[2]
Safety and Handling
As with any research chemical, 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
4-(4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid is a molecule of considerable interest, strategically designed to leverage the therapeutic potential of its constituent pharmacophores. While direct experimental data remains to be fully elucidated in publicly accessible literature, this guide provides a robust framework for its synthesis and an informed perspective on its likely physicochemical properties and biological activities.
Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted anticancer and antimicrobial properties. Elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this promising molecule.
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